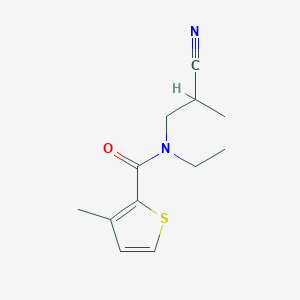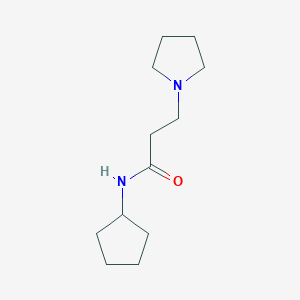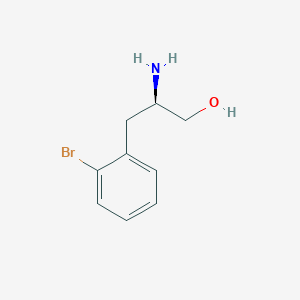
2-((1-Oxo-1-ureidopropan-2-yl)thio)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Oxo-1-ureidopropan-2-yl)thio)benzoic acid typically involves the reaction of substituted 2-aminobenzothiazoles with iso(thio)cyanates, (thio)phosgenes, (thio)carbamoyl chlorides, 1,1’-(thio)carbonyldiimidazoles, and carbon disulfide . These reactions are carried out under controlled conditions to ensure the formation of the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that utilize similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-((1-Oxo-1-ureidopropan-2-yl)thio)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thio-urea group to a thiol or amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoic acid moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to optimize the yield and selectivity of the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Aplicaciones Científicas De Investigación
2-((1-Oxo-1-ureidopropan-2-yl)thio)benzoic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-((1-Oxo-1-ureidopropan-2-yl)thio)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thio-urea group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity . The benzoic acid moiety may also contribute to the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other thio-urea derivatives and benzothiazole-based molecules, such as:
Frentizole: Used for the treatment of rheumatoid arthritis.
Bentaluron: A herbicide used in winter corn crops.
Methabenzthiazuron: Used as a wood preservative.
Uniqueness
2-((1-Oxo-1-ureidopropan-2-yl)thio)benzoic acid is unique due to its specific combination of a benzoic acid moiety and a thio-urea group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C11H12N2O4S |
|---|---|
Peso molecular |
268.29 g/mol |
Nombre IUPAC |
2-[1-(carbamoylamino)-1-oxopropan-2-yl]sulfanylbenzoic acid |
InChI |
InChI=1S/C11H12N2O4S/c1-6(9(14)13-11(12)17)18-8-5-3-2-4-7(8)10(15)16/h2-6H,1H3,(H,15,16)(H3,12,13,14,17) |
Clave InChI |
IEDCBONQUVGJJU-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)NC(=O)N)SC1=CC=CC=C1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(butan-2-yl)-2-[(cyanomethyl)sulfanyl]benzamide](/img/structure/B14894112.png)
![5-Chlorobenzo[i]phenanthridine](/img/structure/B14894113.png)



![tert-Butyl 4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4'-piperidine]-1'-carboxylate](/img/structure/B14894151.png)
![3-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzoic acid](/img/structure/B14894152.png)
![tert-Butyl ((1S,4R,5R)-2-azabicyclo[3.2.1]octan-4-yl)carbamate](/img/structure/B14894156.png)
![1-(2-Methylpropyl)-3-[2-(morpholin-4-yl)-2-oxoethoxy]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B14894159.png)



